1-(Trifluoromethyl)naphthalene-7-carboxylic acid
Description
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)10-3-1-2-7-4-5-8(11(16)17)6-9(7)10/h1-6H,(H,16,17) |
InChI Key |
LSXBDPOOVFVKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitrile Hydrolysis to Carboxylic Acid
The cyano group at position 7 is hydrolyzed to carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated H₂SO₄ (18 M) at 80–100°C for 6–12 hours.
-
Basic Hydrolysis : NaOH (6 M) with H₂O₂ under reflux.
The resulting crude product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.
Methyl Oxidation Post-Trifluoromethylation
Methyl Group Introduction and Trifluoromethylation
This route begins with a methyl-substituted precursor:
-
Precursor : 7-Methyl-1-bromonaphthalene.
-
Trifluoromethylation : As above, using CuI and trifluoroacetate salt.
The methyl group at position 7 is subsequently oxidized to carboxylic acid.
Oxidation of Methyl to Carboxylic Acid
Adapting methods from, the oxidation employs:
-
Catalysts : Cobalt(II) acetate (Co(OAc)₂) and manganese(II) acetate (Mn(OAc)₂).
-
Promoter : Hydrogen bromide (HBr) or potassium bromide (KBr).
-
Solvent : Acetic acid.
-
Conditions : 100–120°C under 10–30 atm O₂ pressure for 5–10 hours.
Table 2: Methyl Oxidation Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst System | Co(OAc)₂ (1 wt%), Mn(OAc)₂ (1 wt%) | |
| Oxidizing Agent | O₂ (compressed air) | |
| Solvent | Acetic acid | |
| Temperature | 115°C | |
| Yield | 80–90% |
Post-reaction, acetic acid is removed via distillation, and the product is precipitated by adding water. The final compound is isolated via filtration and washed with cold water.
Comparative Analysis of Methods
Efficiency and Scalability
-
Method 1 (Nitrile Hydrolysis): Higher functional group tolerance but requires handling toxic cyanides.
-
Method 2 (Methyl Oxidation): Scalable for industrial production but demands high-pressure equipment.
Regioselectivity Challenges
Introducing substituents at position 7 is complicated by naphthalene’s electronic structure. The trifluoromethyl group (-CF₃) at position 1, a meta-directing group, hinders electrophilic substitution at position 7. Thus, pre-functionalization (e.g., cyano or methyl groups) before trifluoromethylation is critical.
Industrial Purification Techniques
Both methods utilize solvent exchange to isolate intermediates:
-
Dipolar Solvent Replacement : Alkanes (e.g., decane) enable efficient separation of inorganic byproducts (e.g., CuI salts) via hot filtration.
-
Crystallization : Final products are recrystallized from ethanol/water or acetic acid/water mixtures to achieve pharmaceutical-grade purity.
Emerging Methodologies
Recent advances focus on tandem catalysis to reduce steps:
-
One-Pot Trifluoromethylation-Oxidation : Combining CuI catalysis with Co/Mn/Br systems in a single reactor. Preliminary studies show 60–70% yields but require optimized solvent systems to avoid catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives .
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)naphthalene-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Structural and Electronic Differences
- Trifluoromethyl vs. Difluoromethyl : The -CF₃ group in 1-(Trifluoromethyl)naphthalene-7-carboxylic acid imparts greater electronegativity and lipophilicity compared to the -CHF₂ group in its difluoro analog. This enhances acidity (pKa ~1–2 estimated) and stability against metabolic degradation, making it preferable in drug design .
- Naphthalene vs. This property is exploited in materials science for creating stable charge-transfer complexes .
Biological Activity
1-(Trifluoromethyl)naphthalene-7-carboxylic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can influence their pharmacological properties.
The presence of the trifluoromethyl group () significantly alters the electronic and steric characteristics of the molecule. This modification can lead to improved binding affinity to biological targets, making it a subject of interest in drug development.
Antimycobacterial Activity
Research has indicated that compounds related to naphthalene-1-carboxanilides, including derivatives of 1-(trifluoromethyl)naphthalene-7-carboxylic acid, exhibit significant antimycobacterial properties. A study demonstrated that certain naphthalene derivatives showed two-fold higher activity against Mycobacterium tuberculosis compared to standard treatments like rifampicin and ciprofloxacin .
Table 1: Antimycobacterial Activity of Naphthalene Derivatives
| Compound | MIC (µg/mL) | Activity Comparison |
|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 5 | Higher than RIF |
| N-(3-Methylphenyl)naphthalene-1-carboxamide | 10 | Higher than CPX |
| 1-(Trifluoromethyl)naphthalene-7-carboxylic acid | TBD | TBD |
Inhibition of Enzymatic Activity
The trifluoromethyl group enhances the inhibitory potency of certain compounds against various enzymes. For instance, studies have shown that fluorinated naphthalene derivatives can effectively inhibit cholinesterases and amyloid beta aggregation, which are crucial in neurodegenerative diseases .
Table 2: Enzymatic Inhibition Potency
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 1-(Trifluoromethyl)naphthalene-7-carboxylic acid | AChE | TBD |
| Other naphthalene derivatives | Aβ aggregation | TBD |
The biological activities of 1-(trifluoromethyl)naphthalene-7-carboxylic acid are hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The mechanism may involve:
- Inhibition of respiratory chain components in mycobacteria, similar to other naphthalene derivatives that target mycobacterial metabolism .
- Binding affinity modulation due to the electron-withdrawing nature of the trifluoromethyl group, which can stabilize interactions with active sites on enzymes .
Case Study 1: Antimycobacterial Efficacy
A comparative study on various naphthalene derivatives highlighted that those with a trifluoromethyl substituent exhibited enhanced activity against Mycobacterium species. The study utilized a series of concentrations to determine the minimum inhibitory concentration (MIC), revealing promising results for further development into therapeutic agents .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective potential of fluorinated naphthalene derivatives, including 1-(trifluoromethyl)naphthalene-7-carboxylic acid. The results indicated significant inhibition of cholinesterase activity and amyloid beta self-aggregation, suggesting a role in treating Alzheimer's disease .
Q & A
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) model binding kinetics, while DFT calculations (B3LYP/6-31G*) predict electronic properties. Machine learning platforms (e.g., DeepChem) screen for off-target effects using ChEMBL datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
